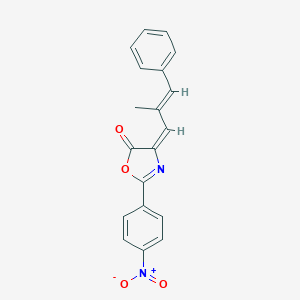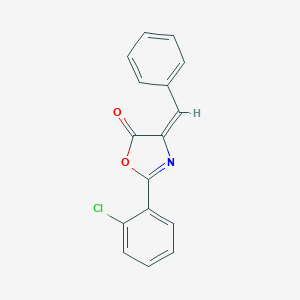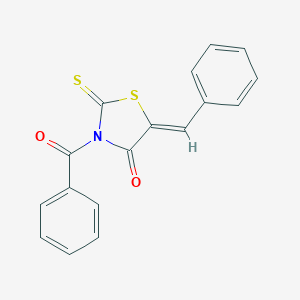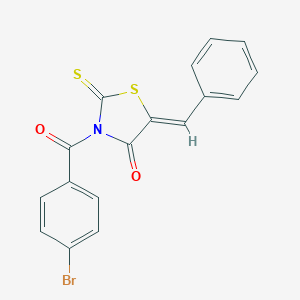![molecular formula C12H15Cl2NO2S B273990 1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)
1-[(2,4-Dichlorophenyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dichlorophenyl)sulfonyl]azepane, also known as DAS, is a chemical compound that has been widely used in scientific research. It belongs to the class of azepanes and is a potent inhibitor of the enzyme carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Therefore, DAS has been investigated for its potential applications in several fields, including medicine, biochemistry, and environmental science.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. This compound can bind to the active site of carbonic anhydrase and inhibit its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of carbonic anhydrase. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate and protons, which can affect various physiological processes. For example, inhibition of carbonic anhydrase in the kidneys can lead to an increase in urine production, while inhibition of carbonic anhydrase in the lungs can affect respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(2,4-Dichlorophenyl)sulfonyl]azepane in lab experiments include its high potency and selectivity for carbonic anhydrase, as well as its availability and ease of synthesis. However, the use of this compound can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane. One potential direction is the development of this compound-based anti-cancer drugs that can target specific types of cancer cells. Another direction is the study of the role of carbonic anhydrase in various physiological processes and the development of new inhibitors that can selectively target different isoforms of the enzyme. Additionally, the use of this compound in carbon capture and storage technologies can be further explored to reduce carbon emissions and mitigate climate change.
Méthodes De Synthèse
The synthesis of 1-[(2,4-Dichlorophenyl)sulfonyl]azepane can be achieved through several methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with azepane in the presence of a base. Another method involves the reaction of 2,4-dichlorobenzenesulfonyl hydrazide with azepane in the presence of a reducing agent. The yield of this compound obtained through these methods is typically high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
1-[(2,4-Dichlorophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential as a diuretic, as it can inhibit the activity of carbonic anhydrase in the kidneys, leading to increased urine production.
In biochemistry, this compound has been used as a tool to study the mechanism of action of carbonic anhydrase. Studies have shown that this compound can bind to the active site of the enzyme and inhibit its activity, providing insights into the structure and function of the enzyme. This compound has also been used to study the role of carbonic anhydrase in photosynthesis and respiration in plants.
In environmental science, this compound has been studied for its potential as a water treatment agent. Studies have shown that this compound can effectively remove carbon dioxide from water, making it a promising candidate for carbon capture and storage.
Propriétés
Formule moléculaire |
C12H15Cl2NO2S |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-5-6-12(11(14)9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
Clé InChI |
NEOFSCFZBYFIJY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)



![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)


![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)